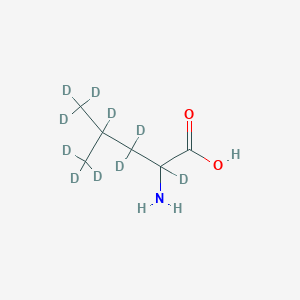

DL-Leucine-d10

Descripción general

Descripción

DL-Leucine-d10 (L-Leu-d10) is an isotopically labeled amino acid that has been used in a variety of scientific research applications. It is a stable isotope of leucine, an essential amino acid, and has been used in a variety of research fields, including biochemistry, physiology, and nutrition. The d10 label, which is derived from deuterium, is a stable isotope of hydrogen and is used to distinguish between isotopic forms of the same molecule.

Aplicaciones Científicas De Investigación

Biomolecular NMR Spectroscopy

DL-Leucine-d10: is utilized in biomolecular NMR (Nuclear Magnetic Resonance) spectroscopy as a stable isotope-labeled compound. This application is crucial for studying protein structure, dynamics, and interactions at the atomic level. The deuterium labeling of leucine allows for reduced proton density, which minimizes dipolar coupling and enhances spectral resolution .

Clinical Mass Spectrometry

In clinical mass spectrometry , DL-Leucine-d10 serves as an internal standard for quantifying leucine levels in biological samples. This is particularly important in the diagnosis and monitoring of metabolic disorders such as Maple Syrup Urine Disease (MSUD), where leucine concentrations are a critical biomarker .

Metabolic Research

DL-Leucine-d10: is used in metabolic research to trace leucine metabolism pathways. By incorporating deuterium-labeled leucine into metabolic studies, researchers can observe and quantify the synthesis and degradation of proteins, which is fundamental in understanding various metabolic diseases .

Metabolomics

Metabolomics studies benefit from the use of DL-Leucine-d10 to track changes in the leucine metabolite profile under different physiological conditions. This application helps in identifying biomarkers for diseases and provides insights into the biochemical effects of nutritional interventions or drug treatments .

Proteomics

In proteomics, DL-Leucine-d10 is used for quantitative proteomics via mass spectrometry. It enables the accurate quantification of proteins and peptides by acting as a stable isotope reference, facilitating the study of protein expression levels across different samples or treatment conditions .

Drug Development

DL-Leucine-d10: plays a role in drug development, particularly in the pharmacokinetic studies of leucine-containing drugs. Its stable isotope labeling allows for the tracking of drug metabolism and distribution within the body without altering the drug’s chemical properties .

Mecanismo De Acción

Target of Action

DL-Leucine-d10, a deuterium-labeled form of DL-Leucine, primarily targets the metabolic pathways of branched-chain amino acids (BCAAs) such as leucine . The primary targets are the enzymes involved in the catabolism of leucine .

Mode of Action

DL-Leucine-d10 interacts with its targets, the enzymes involved in leucine catabolism, by serving as a substrate. The enzymes catalyze the conversion of DL-Leucine-d10 into various metabolites through a series of biochemical reactions

Biochemical Pathways

DL-Leucine-d10 is involved in the catabolic pathways of BCAAs. These pathways converge with other catabolic routes, generating acetoacetate and acetyl-CoA as final products . The initial three steps are conserved in most bacteria, constituting the first steps of the branched-chain amino acids catabolic pathway .

Pharmacokinetics

It is known that dl-leucine-d10, like its non-deuterated form, can be efficiently assimilated when bacteria exhibit an increased protein turnover due to low-nutrient conditions or prolonged starvation .

Result of Action

It is known that the catabolism of leucine, and by extension dl-leucine-d10, can support bacterial growth by providing an alternative carbon and nitrogen source .

Action Environment

Environmental factors, such as the macronutrient composition of the diet, can influence the action, efficacy, and stability of DL-Leucine-d10 . For instance, the presence of other carbon sources in the environment can affect the utilization of DL-Leucine-d10 by bacteria .

Propiedades

IUPAC Name |

2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i1D3,2D3,3D2,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHFNLRQFUQHCH-SHJFKSRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584036 | |

| Record name | Deuterated leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

DL-Leucine-d10 | |

CAS RN |

29909-01-1 | |

| Record name | Leucine-2,3,3,4,5,5,5,5′,5′,5′-d10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29909-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deuterated leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

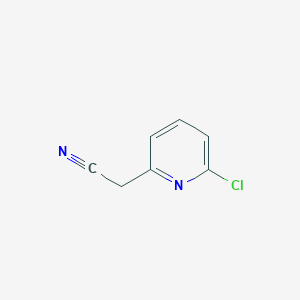

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

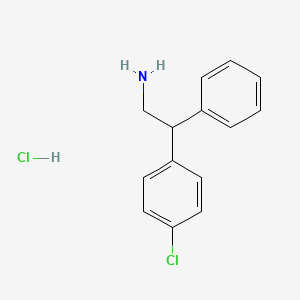

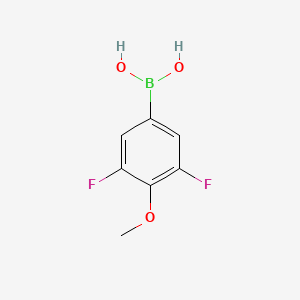

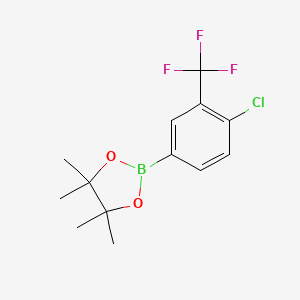

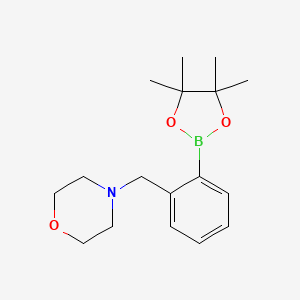

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane](/img/structure/B1591395.png)

![Stannane, tributyl[(methylsulfonyl)oxy]-](/img/structure/B1591397.png)